molecular formula C18H15N5O B5730088 N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

Cat. No. B5730088
M. Wt: 317.3 g/mol
InChI Key: AEEYUUOMKSZOEL-UHFFFAOYSA-N
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Description

N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds related to N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide have been investigated for their potential in cancer and antimicrobial treatments. A study by Kumar et al. (2019) synthesized similar compounds and tested them against the HCT 116 cancer cell line. They found certain analogs to be active with IC50 values ranging from 70 to 90 µg mL-1. Additionally, these compounds were screened for antimicrobial activities, demonstrating a versatile potential in biomedical research (Kumar et al., 2019).

Synthesis and Potential in Heterocyclic Chemistry

The field of heterocyclic chemistry has explored the synthesis of various analogs and derivatives of this compound. For instance, Wasfy (2003) discussed the synthesis of substituted 6-(1H-benzimidazol-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine derivatives, highlighting the compound's relevance in the synthesis of complex heterocyclic systems. Such research indicates the importance of these compounds in advancing the knowledge of heterocyclic chemistry and potential pharmaceutical applications (Wasfy, 2003).

Biochemical Receptor Interactions

Some analogs of this compound have been studied for their interactions with biological receptors. For example, Tarzia et al. (1989) synthesized derivatives that were evaluated for their ability to inhibit selective 3H-diazepam binding to benzodiazepine-receptors in rat brains. This study demonstrates the compound's potential utility in neuroscience and pharmacology, particularly in understanding receptor-ligand interactions (Tarzia et al., 1989).

properties

IUPAC Name

N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-11-15-8-3-4-9-16(15)18-21-20-17(23(18)22-11)13-6-5-7-14(10-13)19-12(2)24/h3-10H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEYUUOMKSZOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320749
Record name N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

CAS RN

586989-12-0
Record name N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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